molecular formula C8H12O B13730848 Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- CAS No. 32350-48-4

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Cat. No.: B13730848
CAS No.: 32350-48-4
M. Wt: 124.18 g/mol
InChI Key: KKIDVQSXZVWGTL-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti- is a tricyclic alcohol with a rigid bridged bicyclic framework. Key properties include:

  • Molecular formula: C₈H₁₂O
  • Molecular weight: 124.18 g/mol
  • CAS Registry Number: 16384-97-7
  • IUPAC InChIKey: KKIDVQSXZVWGTL-GLXUGZOWSA-N

The compound features a strained tricyclic system with a hydroxyl group at the 8-position in an endo-anti configuration. Its stereoelectronic properties and thermal stability have been studied in decarbonylation reactions, where cyclopropyl participation plays a critical role .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32350-48-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

tricyclo[3.2.1.02,4]octan-8-ol

InChI

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2

InChI Key

KKIDVQSXZVWGTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC3C1C2O

Origin of Product

United States

Preparation Methods

Preparation Methods of Tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti-

Common Synthetic Routes

Reduction of Tricyclic Ketones

One of the primary methods involves the reduction of tricyclo[3.2.1.0²,⁴]octan-8-one derivatives to the corresponding alcohols. This is typically achieved using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The stereoselectivity of the reduction can be influenced by reaction conditions, solvent choice, and temperature, favoring the formation of the endo-anti isomer.

Functional Group Transformations on Tricyclic Precursors

Starting from tricyclo[3.2.1.0²,⁴]octane frameworks, selective functionalization at the 8-position can be accomplished through halogenation followed by nucleophilic substitution. For example, radical chlorination using tert-butyl hypochlorite can yield chlorinated intermediates such as anti-8-chloro-endo-tricyclo[3.2.1.0²,⁴]octane, which can then be converted to the alcohol via hydrolysis or substitution reactions under controlled conditions to preserve stereochemistry.

Multi-step Synthesis from Cycloalkenes

Some synthetic protocols begin with cycloalkene precursors undergoing cycloaddition or ring-closing reactions to form the tricyclic skeleton, followed by oxidation or reduction steps to introduce the hydroxyl group at the 8-position. These methods require precise control of reaction parameters to achieve the desired endo-anti stereochemistry.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield & Selectivity Notes
Reduction of tricyclic ketones Lithium aluminum hydride, NaBH₄ High stereoselectivity, straightforward Sensitive to moisture, requires careful workup Generally good yields with predominant endo-anti isomer
Radical chlorination followed by substitution tert-Butyl hypochlorite, nucleophiles Allows introduction of functional group with control Radical reactions may produce side-products Moderate yield; requires purification to isolate endo-anti isomer
Cycloaddition/ring-closing followed by functionalization Various catalysts, oxidants/reductants Builds complex skeleton efficiently Multi-step, may have lower overall yield Yields vary; stereochemistry controlled by reaction conditions

Summary Table of Key Data for Tricyclo[3.2.1.0²,⁴]octan-8-ol, endo-anti-

Property Data
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
CAS Registry Number 32350-48-4 (primary), 90410-26-7 (alternate)
IUPAC Name Tricyclo[3.2.1.0²,⁴]octan-8-ol
Key Functional Group Hydroxyl (-OH) at 8-position
Stereochemistry endo-anti configuration
Common Synthetic Precursors Tricyclic ketones, chlorinated tricyclic intermediates
Typical Reducing Agents Lithium aluminum hydride, sodium borohydride
Radical Chlorination Agent tert-Butyl hypochlorite

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potential Drug Development

Tricyclo(3.2.1.02,4)octan-8-ol has been investigated for its potential as a lead compound in drug development due to its biological activity and ability to interact with various biological targets. Its structural features allow for modulation of biological responses, making it a candidate for further pharmacological studies.

Enzyme Interactions

Research has focused on the compound's binding affinity with enzymes and receptors, which is essential for understanding its therapeutic potential. Techniques such as molecular docking and kinetic assays have been employed to elucidate these interactions .

Solvolysis Studies

The solvolysis of endo-anti-Tricyclo(3.2.1.02,4)octan-8-yl derivatives has shown significant rate accelerations compared to other bicyclic compounds, indicating its potential utility in synthetic organic chemistry and medicinal applications .

Polymer Chemistry

Tricyclo(3.2.1.02,4)octan-8-ol can serve as a monomer or additive in polymer chemistry due to its unique structural properties, which can enhance the mechanical and thermal properties of polymers.

Coatings and Adhesives

Due to its hydroxyl functionality, this compound can be incorporated into coatings and adhesives to improve adhesion properties and durability under various environmental conditions.

Several case studies have documented the applications of Tricyclo(3.2.1.02,4)octan-8-ol in various research settings:

Pharmacological Studies

In one study, researchers explored the compound's effects on enzyme inhibition related to metabolic pathways, demonstrating its potential role as a therapeutic agent in metabolic disorders .

Synthetic Chemistry Applications

Another investigation focused on the use of this compound in synthesizing complex organic molecules through solvolysis reactions, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The tricyclic structure provides rigidity and stability, which can affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name Molecular Formula CAS Number Key Features
Tricyclo[3.2.1.0²,⁴]octan-8-ol acetate C₁₀H₁₄O₂ 32350-51-9 Acetylated derivative; enhanced lipophilicity
Bicyclo[3.1.0]hexan-2-ol C₆H₁₀O N/A Simpler bicyclic framework; reduced strain
8-Azabicyclo[3.2.1]octan-3-ol (Tropine) C₈H₁₅NO 120-29-6 Nitrogen substitution; bioactive alkaloid
Tricyclo[4.4.0.0²,⁷]decan-4-ol C₁₅H₂₄O 82570-34-1 Larger tricyclic system; increased complexity
  • Tricyclo[3.2.1.0²,⁴]octan-8-ol acetate : The acetylated form exhibits higher metabolic stability compared to the parent alcohol due to reduced polarity .
  • Tropine : Substitution of a carbon with nitrogen alters electronic properties, enhancing interactions with biological targets (e.g., acetylcholine receptors) .

Physicochemical Properties

Table 2: Boiling Points and Stability
Compound Boiling Point (K) Stability Notes
Tricyclo[3.2.1.0²,⁴]octan-8-ol Not reported Thermally stable under inert conditions
8-Azabicyclo[3.2.1]octan-3-ol 502–506 Higher volatility due to nitrogen
Bicyclo[3.1.0]hexan-2-ol ~450 (estimated) Lower strain energy enhances stability
  • The strained tricyclic framework of Tricyclo[3.2.1.0²,⁴]octan-8-ol contributes to unique reactivity, such as participation in cyclopropane ring-opening reactions .

Bioactivity and Pharmacological Profiles

Table 3: Bioactivity Comparison
Compound Bioactivity Profile Mechanism Insights
Tricyclo[3.2.1.0²,⁴]octan-8-ol Anti-inflammatory (moderate) Structural mimicry of triterpenoids
CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid) Potent anti-proliferative activity Activation of Nrf2/ARE pathway
Tropine Anticholinergic, mydriatic Competitive inhibition of muscarinic receptors
  • Activity Landscape Analysis: Tricyclo[3.2.1.0²,⁴]octan-8-ol exhibits moderate bioactivity, while structural modifications (e.g., cyano groups in CDDO) significantly enhance potency, illustrating an "activity cliff" .

Computational and Experimental Similarity Assessment

  • Tanimoto Similarity : Structural analogs with Tanimoto coefficients >0.8 (e.g., bicyclic alcohols) share similar bioactivity profiles, validated via hierarchical clustering .
  • QSRR Models : Quantitative Structure–Retention Relationship (QSRR) analysis confirms that tricyclic alcohols exhibit distinct chromatographic behavior compared to azabicyclic compounds due to polarity differences .

Biological Activity

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is a bicyclic organic compound notable for its unique tricyclic structure and potential biological activities. This article reviews its biological implications, including antimicrobial properties, neuroprotective effects, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O
  • Molecular Weight : Approximately 124.18 g/mol
  • Functional Group : Hydroxyl group (-OH) at the 8th carbon position

The stereochemistry of endo-anti indicates specific spatial arrangements that influence the compound's interactions with biological systems and other molecules.

Biological Activities

Research has indicated several biological activities associated with tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, which are summarized below:

Biological Activity Description
Antimicrobial ActivityExhibits activity against specific bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective EffectsPreliminary studies indicate possible neuroprotective properties, which could be beneficial for neurodegenerative diseases.
Antioxidant PropertiesThe compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial growth at certain concentrations.
    • Further investigations are needed to elucidate the mechanisms behind this activity.
  • Neuroprotective Research :
    • Research conducted on neuronal cell lines showed that tricyclo(3.2.1.02,4)octan-8-ol could mitigate apoptosis induced by oxidative stress, indicating its potential role in protecting neurons from damage.
    • This effect was attributed to the compound's ability to enhance the expression of neuroprotective factors.
  • Antioxidant Activity :
    • In vitro assays demonstrated that the compound scavenged free radicals more effectively than some established antioxidants, suggesting its utility in formulations aimed at reducing oxidative damage .

Synthesis and Applications

Various synthetic routes have been developed for producing tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-. These methods focus on optimizing yield and purity for specific applications in pharmaceuticals and material science.

Synthetic Methods Overview

Method Description
Diels-Alder ReactionUtilizes cyclopentadiene and appropriate dienophiles to form the tricyclic structure.
Hydroxylation TechniquesInvolves introducing the hydroxyl group through various oxidation methods post-cyclization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-, and how do reaction conditions influence product distribution?

  • Methodological Answer : The compound can be synthesized via decomposition of the tosylhydrazone derivative of endo-8-tricyclo[3.2.1.02,4]octanone under alkaline conditions (e.g., NaOCH₃ in diglyme at 155°C), yielding endo-anti- and endo-syn-methyl ethers alongside other tricyclic byproducts . Reaction optimization requires precise control of temperature, solvent polarity, and base stoichiometry to minimize competing pathways (e.g., ring contractions or rearrangements).

Q. How can the stereochemical configuration of endo-anti-isomers be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, advanced NMR techniques (e.g., NOESY or J-resolved spectroscopy) can differentiate endo-anti from endo-syn configurations by analyzing spatial proximity of protons or coupling constants in the bicyclic framework .

Q. What analytical techniques are recommended for assessing purity and stability of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-?

  • Methodological Answer : High-resolution GC or HPLC with chiral columns can resolve stereoisomeric impurities. Stability studies should employ thermogravimetric analysis (TGA) and accelerated degradation experiments (e.g., under varying pH or light exposure) to identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction outcomes for tricyclo-octanol derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map potential energy surfaces to identify kinetically vs. thermodynamically controlled products. For example, discrepancies in yields of endo-anti-ether vs. tetracyclic byproducts may arise from transition-state barriers influenced by solvent effects (e.g., diglyme’s high polarity stabilizing zwitterionic intermediates) .

Q. What experimental strategies address low yields of endo-anti-isomers in large-scale syntheses?

  • Methodological Answer : Flow chemistry systems with inline IR monitoring enable real-time optimization of residence time and mixing efficiency. Catalytic approaches (e.g., Lewis acid additives) may suppress competing Wagner-Meerwein rearrangements observed in tricyclic systems .

Q. How can researchers systematically investigate the biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies should prioritize derivatives with modified hydroxyl groups (e.g., esterification or glycosylation) to enhance bioavailability. In vitro assays (e.g., enzyme inhibition or cell viability) guided by molecular docking simulations (using software like COMSOL) can identify pharmacophore motifs .

Q. What mechanistic insights explain the formation of tetracyclo[3.3.0.02,8.04,6]octane during decomposition reactions?

  • Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) at bridgehead carbons can track migratory pathways. Kinetic isotope effects (KIEs) and trapping experiments (e.g., with radical scavengers) may distinguish between concerted vs. stepwise mechanisms .

Q. How do solvent polarity and temperature affect the reactivity of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- in Diels-Alder reactions?

  • Methodological Answer : Low-polarity solvents (e.g., toluene) favor endo selectivity via secondary orbital interactions, while polar aprotic solvents stabilize charge-separated transition states. Variable-temperature NMR can quantify activation parameters (ΔH‡ and ΔS‡) for cycloaddition steps .

Data Contradiction Analysis

Q. Why do some studies report divergent product distributions for similar tricyclo-octanol precursors?

  • Methodological Answer : Contradictions may stem from differences in precursor purity (e.g., residual moisture accelerating hydrolysis) or subtle variations in workup procedures (e.g., quenching pH affecting ether vs. alcohol ratios). Replication studies using standardized protocols (e.g., CRDC guidelines for reaction engineering ) are critical for validation.

Methodological Resources

  • Experimental Design : Utilize factorial design to optimize reaction variables (e.g., temperature, catalyst loading) and identify interactions .
  • Data Integrity : Implement encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with FAIR data principles .

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